molecular formula C24H19F3N4O2 B5159886 3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B5159886
M. Wt: 452.4 g/mol
InChI Key: HCFMJTGHVWRQPI-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a trifluoromethyl group, which enhances its chemical stability and bioavailability.

Preparation Methods

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. The final steps often involve coupling reactions to attach the isoquinoline moiety . Industrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The pathways involved include the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other similar compounds, 3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone stands out due to its unique combination of structural features and biological activity. Similar compounds include:

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4O2/c1-33-18-8-4-7-16(11-18)19-12-21(24(25,26)27)31-22(28-19)13-20(29-31)23(32)30-10-9-15-5-2-3-6-17(15)14-30/h2-8,11-13H,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFMJTGHVWRQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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